molecular formula C15H10FNO2 B180235 4-Fluorophenyl-1H-indole-2-carboxylic acid CAS No. 139774-25-7

4-Fluorophenyl-1H-indole-2-carboxylic acid

Cat. No.: B180235
CAS No.: 139774-25-7
M. Wt: 255.24 g/mol
InChI Key: MVKWWTKHXXLXSM-UHFFFAOYSA-N
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Description

4-Fluorophenyl-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H10FNO2 and its molecular weight is 255.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

139774-25-7

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

1-(4-fluorophenyl)indole-2-carboxylic acid

InChI

InChI=1S/C15H10FNO2/c16-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-14(17)15(18)19/h1-9H,(H,18,19)

InChI Key

MVKWWTKHXXLXSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O

Synonyms

4-fluorophenyl-1H-indole-2-carboxylic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-carboxy-1H-indole (50 g) in DMF (600 ml) were added potassium hydroxide (40 g) and 4-fluoroiodobenzene (90 g). Reflux in an inert N2 stream for 6 hours. H2O/DMF was distilled off to obtain a constant boiling point of 148° C. After cooling to room temperature ether (500 ml) was added. The precipitated material was filtered off and water (500 ml) was added. Undissolved material was filtered off. To the alkaline water phase was added ethyl acetate (500 ml) and pH was adjusted to 2 by addition of dil. aqueous HCl. The organic phase was worked up as yielding 2-carboxy-1-(4-fluorophenyl)-1H-indole (41 g) which melted at 213° C. The thus obtained carboxyindole (38 g) was added cautiously to a suspension of LiAlH4 (7.5 g) in dry THF (350 ml) at such a rate that the temperature was kept below 50° C. The mixture was finally stirred at 50° C. for 1.5 h. After cooling 5M NaOH solution was added under vigorous stirring. Precipitated inorganic material was filtered off and washed thoroughly with dichloromethane. After evaporation of the combined organic phases 1-(4-fluorophenyl)-2-hydroxymethyl-1H-indole (35 g) was isolated as a crystalline product. Mp: 65°-66° C. The hydroxymethyl derivative (35 g) was dissolved in ethanol (600 ml). The solution was hydrogenated in a Parr apparatus with 15% Pd/C as catalyst at 3 ato. for 20 h. The catalyst was filtered off and ethanol evaporated leaving the crude title compound 23a as an oil. Purification by elution (dichloromehtane/heptane 1:1 as eluent) through silica gel afforded the pure 1-(4-fluorophenyl)-2-methyl-1H-indole (18 g) as a crystalline product. Mp: 43° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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